Boc-DL-valine
CAS No.: 54895-12-4
Cat. No.: VC21537197
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 54895-12-4 |
---|---|
Molecular Formula | C10H19NO4 |
Molecular Weight | 217.26 g/mol |
IUPAC Name | 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Standard InChI | InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13) |
Standard InChI Key | SZXBQTSZISFIAO-UHFFFAOYSA-N |
SMILES | CC(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Chemical Structure and Properties
Boc-DL-valine is chemically identified as 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid with the molecular formula C10H19NO4. This compound has a molecular weight of 217.27 g/mol and is registered under CAS number 54895-12-4 . The structure features the valine backbone with the characteristic branched aliphatic side chain, while the amino group is protected by the tert-butoxycarbonyl group.
The compound is also known by several synonyms including:
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Boc-DL-val-OH
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N-Boc-DL-valine
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2-tert-butoxycarbonyl amino-3-methylbutanoic acid
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DL-N-tert-butoxycarbonyl valine
Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | 54895-12-4 |
Molecular Formula | C10H19NO4 |
Molecular Weight | 217.27 g/mol |
IUPAC Name | 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
SMILES Notation | CC(C)C(NC(=O)OC(C)(C)C)C(O)=O |
PubChem CID | 270655 |
The compound's chemical structure contains a carbamate linkage formed between the amino group of valine and the Boc protecting group. This carbamate bond is relatively stable under basic and neutral conditions but can be cleaved under acidic conditions, making it particularly useful in orthogonal protection strategies during peptide synthesis.
Applications in Biochemical Research
Boc-DL-valine has established itself as a versatile compound with applications spanning multiple fields of biochemical research. Its utility stems from the protective nature of the Boc group combined with the functional characteristics of the valine amino acid.
Peptide Synthesis
In peptide synthesis, Boc-DL-valine serves as a protective group that allows for the selective modification of amino acids. The stability of the Boc group under various reaction conditions makes it a preferred choice for researchers engaged in complex peptide assembly processes . The protection strategy prevents unwanted side reactions at the amino terminus while enabling controlled peptide bond formation at the carboxylic acid end.
The use of Boc-protected amino acids like Boc-DL-valine has revolutionized the field of peptide chemistry by allowing for the synthesis of increasingly complex peptides with precise control over sequence and structure. This has direct implications for the development of peptide-based therapeutics, enzyme inhibitors, and peptide mimetics .
Drug Development Applications
In pharmaceutical research, Boc-DL-valine is utilized to create prodrugs that can enhance bioavailability. By modifying the compound, researchers can improve the delivery of therapeutic agents in the body, potentially increasing efficacy while reducing side effects . The Boc protecting group can be selectively removed under controlled conditions, making it valuable for targeted drug delivery systems.
The racemic nature of Boc-DL-valine provides pharmaceutical researchers with options for exploring both stereoisomers in drug development, which can be particularly valuable when investigating structure-activity relationships or developing chiral drugs where both isomers may have distinct pharmacological profiles .
Protein Engineering
The compound plays a crucial role in the design of novel proteins with specific functionalities. Its unique structure allows for the incorporation of non-standard amino acids, enabling the development of proteins with enhanced properties . This application is particularly valuable in therapeutic protein development, where modifications can improve stability, reduce immunogenicity, or enhance target binding.
Researchers can utilize Boc-DL-valine as a building block for creating protein variants with altered folding properties, substrate specificity, or catalytic efficiency. The incorporation of valine derivatives at specific positions can significantly impact protein structure due to valine's role in forming hydrophobic cores and beta-sheet structures .
Biotechnology Applications
Enzyme Modification and Stability Enhancement
In biotechnology, Boc-DL-valine is used in the production of modified enzymes that can withstand extreme conditions, making them suitable for industrial processes such as biocatalysis . By incorporating modified amino acids at strategic positions, researchers can create enzyme variants with improved thermostability, solvent tolerance, or pH stability.
These enhanced enzymes find applications in industrial settings where harsh reaction conditions are often encountered. Examples include detergent enzymes, biofuel production enzymes, and food processing enzymes where stability under high temperatures or extreme pH is essential for commercial viability .
Metabolic Pathway Research
Researchers utilize Boc-DL-valine to study metabolic pathways involving branched-chain amino acids, providing insights into various metabolic disorders and potential therapeutic targets . By using protected amino acid derivatives, scientists can track specific metabolic transformations and identify key enzymes or regulatory mechanisms involved in amino acid metabolism.
This research has implications for understanding conditions such as maple syrup urine disease, isovaleric acidemia, and other disorders of branched-chain amino acid metabolism. The insights gained can lead to improved diagnostic methods or therapeutic interventions for these conditions .
Comparison with Related Compounds
Boc-DL-valine belongs to a broader family of protected amino acids used in peptide chemistry and drug development. While the racemic nature of Boc-DL-valine provides flexibility for certain applications, stereospecific variants like Boc-L-valine might be preferred when stereochemical purity is required, particularly in the synthesis of natural peptides.
Future Research Directions
The versatility of Boc-DL-valine suggests several promising research directions:
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Development of improved synthetic methodologies for Boc-protected amino acids with higher yields and stereoselectivity
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Exploration of Boc-DL-valine incorporation into novel peptide therapeutics targeting currently undruggable targets
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Investigation of modified enzymes containing Boc-DL-valine-derived residues for industrial biocatalysis applications
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Utilization in metabolomics research to probe branched-chain amino acid metabolism in health and disease
As analytical techniques continue to advance, researchers may also gain deeper insights into the structural implications of incorporating Boc-DL-valine into various biomolecules, potentially expanding its applications in structural biology and materials science.
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